molecular formula C10H20IN3O2 B2605872 Guanadrel hydroiodide CAS No. 1443980-00-4

Guanadrel hydroiodide

Cat. No.: B2605872
CAS No.: 1443980-00-4
M. Wt: 341.19 g/mol
InChI Key: UJFWFEOFSBQPSR-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of guanadrel hydroiodide typically involves the reaction of guanidine derivatives with appropriate halides. One common method is the reaction of guanidine with hydroiodic acid under controlled conditions to yield this compound. The reaction is usually carried out in an aqueous medium at a controlled temperature to ensure high yield and purity .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and stringent quality control measures to ensure the consistency and efficacy of the final product. The reaction conditions are optimized to maximize yield and minimize by-products .

Chemical Reactions Analysis

Types of Reactions: Guanadrel hydroiodide undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized guanadrel derivatives, while substitution reactions can produce a variety of substituted guanadrel compounds .

Scientific Research Applications

Guanadrel hydroiodide has several scientific research applications, including:

    Chemistry: It is used as a reagent in various chemical reactions to study the behavior of guanidine derivatives.

    Biology: this compound is used in biological studies to investigate its effects on cellular processes and neurotransmitter release.

    Medicine: As an antihypertensive agent, this compound is used in clinical research to develop new treatments for hypertension and related cardiovascular conditions.

    Industry: The compound is used in the pharmaceutical industry for the production of antihypertensive medications.

Mechanism of Action

Guanadrel hydroiodide exerts its effects by inhibiting the release of norepinephrine from sympathetic nerve endings. This is achieved through its uptake and storage in sympathetic neurons via the norepinephrine pump. This compound slowly displaces norepinephrine from its storage sites, leading to a reduction in neurotransmitter release in response to nerve stimulation. This results in reduced arteriolar vasoconstriction and lower blood pressure .

Comparison with Similar Compounds

Uniqueness: this compound is unique in its specific chemical structure, which allows for a gradual and sustained release of norepinephrine inhibition. This results in a more controlled and prolonged antihypertensive effect compared to some other similar compounds .

Properties

IUPAC Name

2-(1,4-dioxaspiro[4.5]decan-3-ylmethyl)guanidine;hydroiodide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19N3O2.HI/c11-9(12)13-6-8-7-14-10(15-8)4-2-1-3-5-10;/h8H,1-7H2,(H4,11,12,13);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJFWFEOFSBQPSR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2(CC1)OCC(O2)CN=C(N)N.I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20IN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1443980-00-4
Record name N-({1,4-dioxaspiro[4.5]decan-2-yl}methyl)guanidine hydroiodide
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